N-(4-Methoxyphenyl)pyrazin-2-amine
Overview
Description
Scientific Research Applications
Synthesis and Reactivity
N-(4-Methoxyphenyl)pyrazin-2-amine and its derivatives have been the subject of various synthetic and chemical reactivity studies. For example, Agekyan and Mkryan (2015) detailed the synthesis of p-aminobenzoic acid diamides based on derivatives of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, exploring the reaction pathways and formation of various diamides (A. A. Agekyan & G. G. Mkryan, 2015). Loidreau et al. (2020) synthesized novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives with potential anticancer activities, highlighting the compound's utility in drug development (Yvonnick Loidreau et al., 2020).
Structural and Crystallography Studies
The compound and its variants have also been examined for their structural properties and crystallography. Böck et al. (2021) reported on the synthesis and structural characterization of derivatives of this compound, providing insights into molecular conformations and intermolecular hydrogen bonding patterns (Denise Böck et al., 2021).
Anticancer and Antiproliferative Activities
Some derivatives of this compound have been studied for their potential anticancer and antiproliferative effects. For instance, Gilligan et al. (2009) explored the synthesis and biological evaluation of 8-(4-Methoxyphenyl)pyrazolo[1,5-a]-1,3,5-triazines as selective and centrally active corticotropin-releasing factor receptor-1 (CRF1) antagonists, indicating the compound's potential in the development of anxiolytic or antidepressant drugs (P. Gilligan et al., 2009).
Polymer Modification and Characterization
H. M. Aly and H. L. A. El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including derivatives of this compound, to form amine-treated polymers. These modified polymers showed improved thermal stability and promising biological activities, suggesting their potential in medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Safety and Hazards
The safety data sheet (SDS) for “N-(4-Methoxyphenyl)pyrazin-2-amine” includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Properties
IUPAC Name |
N-(4-methoxyphenyl)pyrazin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-4-2-9(3-5-10)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDBABVGXUPDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693267 | |
Record name | N-(4-Methoxyphenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-78-4 | |
Record name | N-(4-Methoxyphenyl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.